4-{[(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}butanoic acid
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Overview
Description
4-[2-(2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YL)ACETAMIDO]BUTANOIC ACID is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse biological and pharmacological properties .
Preparation Methods
The synthesis of 4-[2-(2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YL)ACETAMIDO]BUTANOIC ACID typically involves the reaction of activated aziridines with substituted isothiocyanates under Lewis acid-catalyzed conditions . This method ensures high regio- and stereoselectivity, yielding the desired thiazolidine derivatives with excellent purity and yield . Industrial production methods often employ green chemistry principles, such as multicomponent reactions and nano-catalysis, to enhance the efficiency and environmental sustainability of the synthesis process .
Chemical Reactions Analysis
4-[2-(2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YL)ACETAMIDO]BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
4-[2-(2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YL)ACETAMIDO]BUTANOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YL)ACETAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it has been shown to counteract the antagonizing effect of secreted frizzled related protein-1 (sFRP-1) against Wnt-3/frizzled interaction, thereby restoring cellular response to Wnt-3 stimulation . This mechanism highlights its potential role in modulating key signaling pathways involved in cell proliferation and differentiation .
Comparison with Similar Compounds
4-[2-(2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YL)ACETAMIDO]BUTANOIC ACID can be compared with other thiazolidine derivatives, such as:
- 2-(2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YL)-N-(4-METHOXYPHENYL)ACETAMIDE
- 2-(2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YL)-N-(4-(4-MORPHOLINYL)PHENYL)ACETAMIDE
- 2-(2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YL)-N-(3-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE
These compounds share similar structural motifs but differ in their substituents, which can significantly influence their biological activities and pharmacokinetic properties. The unique combination of functional groups in 4-[2-(2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YL)ACETAMIDO]BUTANOIC ACID contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C9H13N3O4S |
---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
4-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C9H13N3O4S/c10-9-12-8(16)5(17-9)4-6(13)11-3-1-2-7(14)15/h5H,1-4H2,(H,11,13)(H,14,15)(H2,10,12,16) |
InChI Key |
VXVZGYQIUFVNAZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CNC(=O)CC1C(=O)N=C(S1)N |
Origin of Product |
United States |
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